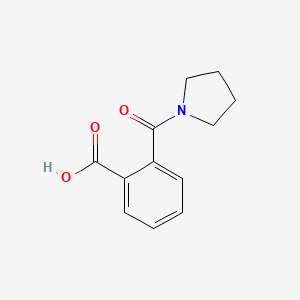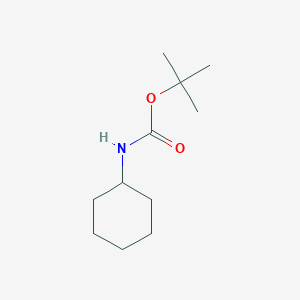
3-磷酰基-D-丙氨酸
描述
3-Phosphono-D-alanine is a useful research compound. Its molecular formula is C3H8NO5P and its molecular weight is 169.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phosphono-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phosphono-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phosphono-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究
3-磷酰基-D-丙氨酸由于其独特的化学结构,经常被用于药理学研究 . 它是一种属于D-α-氨基酸类有机化合物的小分子 . 这些是α-氨基酸,其α-碳原子具有D-构型 .
药物发现
该化合物用于新药的发现和开发 . 它用于构建、训练和验证具有结构化数据集的预测机器学习模型 .
磷酰基肽研究
3-磷酰基-D-丙氨酸用于磷酰基肽的研究 . 磷酰基肽是肽的模拟物,其中磷酸或相关基团取代了C末端存在的羧酸基团,位于肽链侧链中,或磷酰胺酸或次膦酸模拟肽键 .
抗菌活性
一些肽,其中氨基磷酸位于肽链的C末端,包括从细菌和真菌中分离出的抗生素,表现出抗菌活性 .
磷酸化生理效应的研究
磷酰基氨基酸的不可水解类似物,包括3-磷酰基-D-丙氨酸,是研究磷酸化生理效应的有用工具 .
HIV研究
3-磷酰基-D-丙氨酸已被用于HIV研究 . 据推测,膦酸基团在HIV-1逆转录酶的活性位点更容易被容纳,从而导致比O-磷酸基团更有效的复合物 .
作用机制
- The role of PSP is to catalyze the last step in the serine biosynthesis pathway, converting phosphoserine to serine . This reaction proceeds via the formation of a phosphoryl-enzyme intermediate .
Target of Action
- primarily targets phosphoserine phosphatase (PSP), an enzyme involved in the biosynthesis of serine from carbohydrates.
生化分析
Biochemical Properties
3-Phosphono-D-alanine plays a significant role in biochemical reactions by mimicking the pyrophosphate moiety of nucleoside triphosphates. It interacts with enzymes such as DNA polymerases and reverse transcriptases. For instance, in the context of HIV-1 reverse transcriptase, 3-Phosphono-D-alanine can act as a substrate, resulting in efficient incorporation into a growing nucleic acid chain . This interaction is crucial for understanding the enzyme’s mechanism and for developing potential therapeutic agents.
Cellular Effects
The effects of 3-Phosphono-D-alanine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into nucleic acids can alter the normal replication process, leading to changes in gene expression and potentially affecting cellular metabolism . These effects are essential for studying the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3-Phosphono-D-alanine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by mimicking pyrophosphate, thereby altering the enzyme’s activity. This compound’s ability to be incorporated into nucleic acids by enzymes like DNA polymerases and reverse transcriptases highlights its role in modifying gene expression and enzyme activity . Understanding these molecular mechanisms is crucial for developing new biochemical tools and therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phosphono-D-alanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Phosphono-D-alanine remains stable under certain conditions, allowing for long-term studies of its effects on cellular function . Its degradation over time can also provide insights into its long-term impact on cells and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Phosphono-D-alanine vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 3-Phosphono-D-alanine can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Phosphono-D-alanine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by mimicking pyrophosphate and altering enzyme activity . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Phosphono-D-alanine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 3-Phosphono-D-alanine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-amino-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926098 | |
| Record name | 3-Phosphono-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128241-72-5 | |
| Record name | 3-Phosphono-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128241-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-3-phosphonopropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128241725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phosphono-D-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Phosphono-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-2-Amino-3-phosphonopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL1D9LZ2KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of L-AP3, and how does D-AP3 compare?
A1: L-AP3 acts as a selective antagonist of metabotropic glutamate receptors (mGluRs) [, , ]. While it effectively blocks the late phase of long-term potentiation (LTP) at concentrations of 100-300 μM, its D-isomer, D-AP3, does not exhibit this effect []. This suggests a stereoselective interaction with mGluRs, highlighting the importance of the L-enantiomer for its activity.
Q2: Are there any studies highlighting potential neurotoxic effects of D-AP3?
A3: While one study demonstrated that high doses of L-AP3 (600 nmol) injected intracaudatally in rats induced neurotoxic effects, including vasogenic brain edema and neuronal degeneration, D-AP3 did not mimic this effect []. This suggests that the neurotoxicity observed with L-AP3 might be related to its specific interaction with mGluRs, an interaction not shared by D-AP3.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


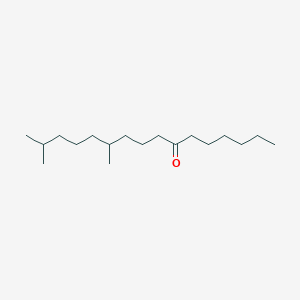
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
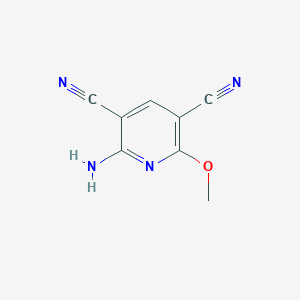
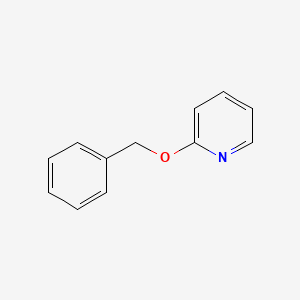
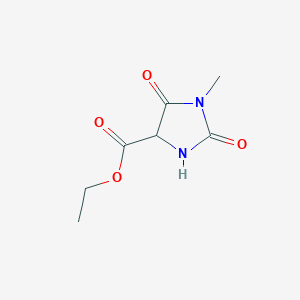
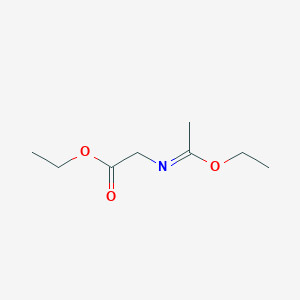
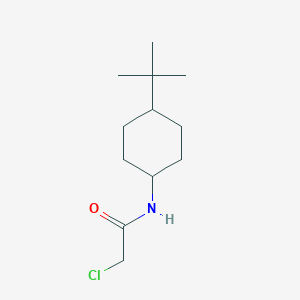

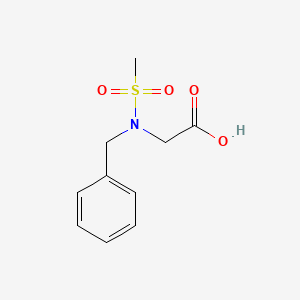
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
